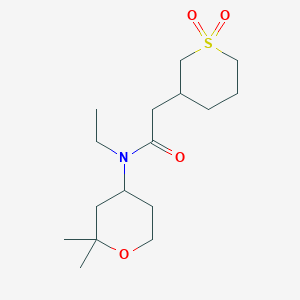![molecular formula C10H17NO3S B6792957 2-cyclopropyl-N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]acetamide](/img/structure/B6792957.png)
2-cyclopropyl-N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]acetamide is an organic compound of significant interest in various fields such as medicinal chemistry and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl Group Introduction: : This step typically involves cyclopropanation reactions using methods such as Simmons-Smith reaction or the use of diazo compounds in the presence of catalysts.
Dioxothiolan Ring Formation: : The thiolan ring can be synthesized through nucleophilic substitution reactions involving thiol compounds and halides, followed by oxidation to introduce the dioxo groups.
Acetamide Formation: : This can be achieved by reacting acetic acid derivatives with amine groups under dehydrating conditions.
Industrial Production Methods
For industrial-scale production, continuous flow chemistry might be employed to increase efficiency and yield. The process would typically involve careful control of temperature, pressure, and catalysts to ensure high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiolan ring, resulting in various sulfoxide and sulfone derivatives.
Reduction: : Reduction can lead to the formation of more saturated derivatives, potentially altering the compound's reactivity and biological properties.
Substitution: : The acetamide group can participate in nucleophilic substitution reactions, introducing new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: : Reagents such as lithium aluminium hydride (LAH) or catalytic hydrogenation.
Substitution: : Nucleophiles like amines, alcohols, or thiols in the presence of base catalysts.
Major Products Formed
The reactions can yield a variety of derivatives:
Sulfoxides and Sulfones: from oxidation.
Saturated Thiolan Derivatives: from reduction.
Substituted Amides: from nucleophilic substitution.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis due to its reactive functional groups and stable structure.
Biology
It is studied for its potential as a precursor to bioactive molecules, particularly in drug design and development.
Medicine
Research explores its applications in developing new therapeutics, particularly in targeting metabolic and enzymatic pathways.
Industry
It serves as a chemical intermediate in the production of various specialty chemicals and pharmaceuticals.
Mechanism of Action
The biological activity of 2-cyclopropyl-N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]acetamide is linked to its ability to interact with specific molecular targets. The cyclopropyl and dioxothiolan groups can facilitate binding to enzymes or receptors, altering their function and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-N-[(2S,3S)-2-hydroxy-1,1-dioxothiolan-3-yl]acetamide: : Differs by having a hydroxy group instead of a methyl group.
2-cyclopropyl-N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]propanamide: : Has a propanamide group instead of an acetamide.
Uniqueness
2-cyclopropyl-N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]acetamide stands out due to the specific combination of its cyclopropyl and dioxothiolan groups, providing unique reactivity and biological interactions not observed in other compounds.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, from organic synthesis to drug development. This compound’s potential continues to be explored, promising new discoveries and advancements.
Properties
IUPAC Name |
2-cyclopropyl-N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-7-9(4-5-15(7,13)14)11-10(12)6-8-2-3-8/h7-9H,2-6H2,1H3,(H,11,12)/t7-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNSKPHJVVAZEG-CBAPKCEASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCS1(=O)=O)NC(=O)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCS1(=O)=O)NC(=O)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl)-3-oxopropyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6792875.png)
![(3-Ethyltriazol-4-yl)-[2-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone](/img/structure/B6792878.png)
![4-Methyl-2-[3-(2-methyl-3-pyrrolidin-1-ylpyrrolidin-1-yl)-3-oxopropyl]-1,2,4-triazol-3-one](/img/structure/B6792883.png)
![6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl-(4-methyl-3-methylsulfonylphenyl)methanone](/img/structure/B6792890.png)
![6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl(pyridin-2-yl)methanone](/img/structure/B6792892.png)
![[3-(Imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidin-1-yl]-(1-prop-2-enylcyclobutyl)methanone](/img/structure/B6792907.png)
![2,2-Dicyclopropyl-1-[3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidin-1-yl]ethanone](/img/structure/B6792915.png)
![(3-Ethyltriazol-4-yl)-(6-oxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B6792923.png)
![5-[3,3-Dimethyl-2-(oxolan-2-yl)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B6792947.png)
![N-[1-(5-bromopyrimidin-2-yl)ethyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B6792972.png)
![N-[1-(5-bromopyrimidin-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B6792979.png)

![5-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane-3-carbonyl)-6-methyl-4-methylsulfanyl-1H-pyrimidin-2-one](/img/structure/B6792989.png)
![(1S,2R)-2-cyclopropyl-N-[(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]cyclopropane-1-carboxamide](/img/structure/B6792993.png)
